N,N-Dimethyl-2-pentylnonylamine
Description
Structure
3D Structure
Properties
CAS No. |
99916-30-0 |
|---|---|
Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
N,N-dimethyl-2-pentylnonan-1-amine |
InChI |
InChI=1S/C16H35N/c1-5-7-9-10-12-14-16(15-17(3)4)13-11-8-6-2/h16H,5-15H2,1-4H3 |
InChI Key |
OCKPWMNLYXGKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCC)CN(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dimethyl 2 Pentylnonylamine and Analogous Architectures
Reductive Amination Strategies for the Formation of Hindered Tertiary Amines
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.org For hindered tertiary amines, direct reductive amination of ketones presents a highly atom-economical approach. rsc.orgrsc.org
Catalytic Reductive Amination via Rhodium and Ruthenium Complexes for Sterically Hindered Amines
The synthesis of sterically hindered tertiary amines can be effectively achieved through the direct reductive amination of ketones. rsc.orgrsc.org Rhodium (Rh) and Ruthenium (Ru) complexes have emerged as complementary catalysts for this transformation, utilizing carbon monoxide as a deoxygenating agent. rsc.orgrsc.org This method is noted for its high atom economy as it avoids the need for an external hydrogen source. rsc.org
Research has shown that the choice between rhodium and ruthenium catalysts can be dependent on the nucleophilicity of the amine. More nucleophilic amines tend to show higher yields with rhodium trichloride catalysis, while less nucleophilic amines perform better with ruthenium trichloride. rsc.org This catalytic system provides a pathway to a broad range of sterically congested tertiary amines that were previously difficult to access. rsc.org Furthermore, ruthenium-catalyzed direct asymmetric reductive amination of sterically hindered ketones has been developed, offering a route to chiral primary amines which are valuable synthetic intermediates. nih.gov
| Catalyst System | Substrates | Key Features | Reported Yields |
|---|---|---|---|
| Rhodium Trichloride / CO | Ketones and more nucleophilic primary/secondary amines | Atom-economical, direct reductive amination, complementary to Ru systems. | Generally high for suitable substrates. |
| Ruthenium Trichloride / CO | Ketones and less nucleophilic primary/secondary amines | Effective for a broader range of amines, including less reactive ones. | Good to excellent yields reported. |
| Ru-Catalyzed Asymmetric Reductive Amination | Diaryl and sterically hindered ketones with ammonium (B1175870) salts | Provides access to chiral primary amines. | Up to 97% yield with high enantioselectivity (93->99% ee). nih.gov |
Palladium-Catalyzed Direct Reductive Amination of Carbonyl Compounds
Palladium (Pd) catalysts, particularly palladium on carbon (Pd/C), are widely used for reductive aminations with molecular hydrogen. nih.gov Palladium's ability to adsorb hydrogen gas forms active hydride species that facilitate the reduction of imine or iminium ion intermediates to secondary or tertiary amines. wikipedia.org This method is often favored in the synthesis of pharmaceuticals and fine chemicals due to its mild reaction conditions and excellent selectivity. wikipedia.org
For the synthesis of tertiary amines, the mechanism can proceed through either the hydrogenolysis of a hemiaminal intermediate or the hydrogenation of an enamine intermediate. nih.gov The specific pathway is influenced by the reactant structures and reaction conditions. nih.gov Recent advancements have demonstrated that dual-function palladium nanoparticles can catalyze both the reductive amination of carbonyl compounds and the hydrogenation of imines, proving to be highly efficient even at room temperature and under 1 atm of hydrogen. acs.org The hydroxyl groups on Pd(OH)2 clusters have been shown to be crucial in facilitating both the formation of the imine intermediate and the reduction of the C=N bond, enabling the synthesis of sterically hindered amines at high selectivity. nih.gov
| Catalyst | Reducing Agent | Key Advantages | Mechanistic Insight |
|---|---|---|---|
| Pd/C | H₂ | Mild conditions, high selectivity, broad functional group compatibility. wikipedia.org | Formation of active palladium hydride species. wikipedia.org |
| Pd(OH)₂ | H₂ | Crucial role of hydroxyl groups in facilitating the reaction for sterically hindered amines. nih.gov | Proton transfer between molecules is facilitated. nih.gov |
| Palladium Nanoparticles | H₂ | High efficiency at room temperature and low pressure. acs.org | Acts as a dual-function catalyst for both amination and hydrogenation. acs.org |
Atom-Economical Approaches in Tertiary Amine Synthesis through Reductive Amination
Atom economy is a key principle in green chemistry, and modern reductive amination methods strive to maximize it. rsc.org Direct reductive amination is inherently more atom-economical than multi-step processes. rsc.orgrsc.org The use of catalytic systems with molecular hydrogen as the reductant is a prime example of an atom-economical approach, as it avoids the use of stoichiometric hydride reagents. nih.gov
The Rh- and Ru-catalyzed direct reductive amination of ketones using carbon monoxide as a deoxygenating agent is a notable atom-economical methodology. rsc.orgrsc.org This process avoids the need for an external hydrogen source, making it a greener alternative. rsc.org Similarly, the amination of alcohols through a "borrowing hydrogen" strategy, often mediated by ruthenium or iridium catalysts, is another important atom-economical method. nih.gov
Carbon-Carbon Coupling Reactions in the Construction of Long-Chain Tertiary Amines
The construction of long-chain tertiary amines often requires the formation of new carbon-carbon bonds. Advanced methodologies have been developed to achieve this, providing access to complex molecular architectures.
Alkyl Coupling Mechanisms Analogous to Guerbet Condensation for Tertiary Amines
The Guerbet reaction traditionally involves the coupling of two alcohol molecules to form a longer-chain alcohol. wikipedia.org A similar C-C coupling mechanism has been reported for tertiary amines to synthesize long-chain and hindered amines over platinum (Pt) and palladium (Pd) catalysts. rsc.org The proposed mechanism shares similarities with the Guerbet reaction, involving the dehydrogenation of an alkyl group on the tertiary amine, followed by the nucleophilic attack of the α-carbon of another amine molecule. rsc.org This results in the formation of tertiary amines with longer alkyl chains and secondary amines as byproducts. rsc.org This method provides a valuable tool for increasing the chain length of tertiary amines. rsc.org
The Guerbet reaction itself proceeds through a four-step sequence:
Oxidation of an alcohol to an aldehyde.
Aldol condensation of the aldehyde intermediates.
Dehydration of the aldol product to an allyl aldehyde.
Hydrogenation of the allyl aldehyde to the final alcohol. wikipedia.org
This reaction is typically conducted at high temperatures (180-360 °C) and requires catalysts such as Raney Nickel to facilitate the hydrogen transfer steps. wikipedia.org
Visible-Light Facilitated Carbonyl Alkylative Amination for Branched Tertiary Amines
A significant advancement in the synthesis of branched tertiary amines is the visible-light-mediated carbonyl alkylative amination. nih.govsemanticscholar.orgnih.gov This method allows for the one-step synthesis of complex tertiary amines from three readily available components: an aldehyde, a secondary amine, and an alkyl halide. cam.ac.uk The process is facilitated by visible light and a silane reducing agent, which initiate a radical chain process. nih.govsemanticscholar.org
The key mechanistic step is the addition of a carbon-centered radical to an in situ generated, positively charged alkyl-iminium ion. nih.govcam.ac.uk This forms an aminium radical cation, which is then intercepted through a hydrogen atom transfer from the silane to yield the protonated tertiary amine. nih.gov This metal-free and operationally straightforward transformation is highly modular and allows for the synthesis of a diverse range of tertiary amines without structural constraints. nih.govsemanticscholar.orgnih.gov This approach is particularly advantageous for creating branched tertiary amines, which are often challenging to synthesize via traditional reductive amination of ketones due to the slow condensation step with secondary amines. nih.gov
| Methodology | Reactants | Key Conditions | Advantages |
|---|---|---|---|
| Visible-Light Facilitated Carbonyl Alkylative Amination | Aldehyde, Secondary Amine, Alkyl Halide | Visible Light, Silane Reducing Agent | Metal-free, modular, one-step synthesis of complex branched tertiary amines. nih.govsemanticscholar.orgnih.gov |
N-Alkylation and N-Methylation Pathways for N,N-Dimethyl-2-pentylnonylamine
The introduction of the two methyl groups and the pentyl group onto the nitrogen atom of a primary amine precursor is a critical step in the synthesis of this compound. This can be achieved through various N-alkylation and N-methylation strategies.
A highly efficient and selective method for the N-dimethylation of primary amines involves the use of ruthenium nanoparticles supported on carbon (Ru/C) as a heterogeneous catalyst. This approach is particularly attractive due to its operational simplicity, high turnover number, and the ready availability of the catalyst. nih.govnih.govrochester.edu A broad range of primary amines, including aliphatic amines analogous to the precursor of this compound, can be effectively converted to their corresponding N,N-dimethyl derivatives. nih.govnih.govrochester.edu
The reaction typically utilizes formaldehyde (B43269) as the C1 source and molecular hydrogen as a reductant. nih.govnih.govrochester.edu The process is believed to proceed through a two-step N-methylation reaction. nih.govrochester.edu Initially, the primary amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an imine. This imine is subsequently reduced by the ruthenium catalyst in the presence of hydrogen to yield the monomethylated amine. A second iteration of this sequence affords the desired N,N-dimethylated product.
Table 1: Ruthenium-Catalyzed N-Dimethylation of Various Amines
| Entry | Amine Substrate | Methylating Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzylamine | Formaldehyde | Ru/C | >99 | nih.gov |
| 2 | Aniline | Formaldehyde | Ru/C | 96 | nih.gov |
| 3 | Octylamine | Formaldehyde | Ru/C | 95 | nih.gov |
This table presents representative examples of ruthenium-catalyzed N-dimethylation, demonstrating the versatility of the methodology for various amine substrates.
This catalytic system demonstrates good functional group compatibility, making it suitable for complex molecules. nih.govnih.govrochester.edu For the synthesis of this compound, a primary 2-pentylnonylamine precursor could be subjected to these conditions to achieve efficient N,N-dimethylation.
In the pursuit of more environmentally benign synthetic methods, the use of subcritical water as a reaction medium and formamides as potential alkylating agents represents a promising green chemistry approach. Water is an ideal solvent from an environmental perspective, being non-toxic, abundant, and inexpensive. rsc.org Microwave-assisted N-alkylation of amines with alkyl halides has been successfully demonstrated in aqueous media, offering a rapid and greener alternative to conventional methods. rsc.orgrsc.org This approach can be applied to the synthesis of tertiary amines without the need for transition metal catalysts. rsc.org
Formamides are versatile reagents that can serve as a source for both formylation and methylation of amines. nih.gov The synthesis of formamides from amines and CO2 is a well-established green process. rsc.org While the direct use of formamides for N-alkylation in subcritical water is not extensively documented for this specific transformation, the principles of green chemistry suggest its potential. Subcritical water's tunable properties could facilitate the reaction, potentially avoiding the need for harsh catalysts and organic solvents.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and atom-economical strategy for the N-alkylation of amines using alcohols as alkylating agents. researchgate.netresearchgate.net This process, often catalyzed by transition metal complexes, particularly ruthenium, involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. researchgate.netrsc.org The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the corresponding N-alkylated amine, regenerating the catalyst in the process. researchgate.net The only byproduct of this reaction is water, making it a highly sustainable method. researchgate.net
For the synthesis of this compound, this methodology could be envisioned in a stepwise manner. First, 2-pentylnonylamine could be reacted with pentanol to introduce the pentyl group. Subsequently, the resulting secondary amine could be N,N-dimethylated using methanol as the C1 source under similar borrowing hydrogen conditions. organic-chemistry.org Ruthenium complexes have been shown to be effective catalysts for the N-methylation of amines with methanol. google.comnih.gov
Table 2: Examples of Borrowing Hydrogen N-Alkylation of Amines
| Entry | Amine | Alcohol | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Aniline | Benzyl alcohol | [Ru(p-cymene)Cl2]2/dppf | N-Benzylaniline | 95 | organic-chemistry.org |
| 2 | Piperidine | 1-Butanol | Ru complex | N-Butylpiperidine | 85 | researchgate.net |
| 3 | Aniline | Methanol | Ir-NHC complex | N-Methylaniline | 98 | organic-chemistry.org |
This table showcases the versatility of the borrowing hydrogen methodology for the N-alkylation of various amines with different alcohols.
Stereochemical Control and Regioselectivity in the Synthesis of this compound
The structure of this compound contains a chiral center at the 2-position of the nonyl chain. Therefore, controlling the stereochemistry during its synthesis is crucial for obtaining enantiomerically pure material. Furthermore, achieving regioselectivity in the N-alkylation steps is essential to ensure the correct connectivity of the alkyl groups.
The enantioselective synthesis of chiral amines is a significant area of research, with various strategies developed to achieve high stereocontrol. nih.govresearchgate.net For a molecule like this compound, the stereocenter would likely be established in the 2-pentylnonylamine precursor. This could be achieved through asymmetric synthesis or by resolution of a racemic mixture. Subsequent N-alkylation and N-methylation steps must then proceed without racemization of the chiral center. Fortunately, many modern catalytic methods, including borrowing hydrogen catalysis, can be performed under conditions that preserve existing stereocenters. organic-chemistry.org
Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral amines. nih.govacs.org Enzymes such as transaminases can be used to produce enantiomerically enriched amines from prochiral ketones. rsc.org An engineered enzyme has been developed for the direct amination of tertiary C-H bonds to produce chiral α-tertiary primary amines with high efficiency and selectivity. nih.gov
Regioselectivity in the N-alkylation of a primary amine precursor is also a key consideration. To synthesize this compound, the pentyl group and two methyl groups must be selectively introduced. This can be achieved through a stepwise approach. For instance, reductive amination of 2-nonanone with pentylamine would yield N-pentyl-2-nonanamine. Subsequent N,N-dimethylation would then furnish the final product. Alternatively, starting with 2-pentylnonylamine, selective N,N-dimethylation can be achieved using formaldehyde and a reducing agent, as described in section 2.3.1. The choice of reagents and reaction conditions is critical to prevent over-alkylation or the formation of undesired side products.
Sustainable Synthetic Routes and Methodological Innovations for this compound
The development of sustainable and innovative synthetic methodologies is a major focus in modern chemistry. For the synthesis of this compound, several green and novel approaches can be considered.
One promising avenue is the use of biocatalysis. As mentioned previously, enzymes can provide high stereoselectivity and operate under mild, environmentally friendly conditions. nih.govacs.org The use of ene-reductases and imine reductases in a biocatalytic cascade can convert α,β-unsaturated ketones into primary, secondary, and tertiary amines with two stereocenters in high purity and stereoselectivity. acs.org
The use of green solvents is another important aspect of sustainable synthesis. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign reaction media. rsc.orgresearchgate.net A novel approach for the allylic alkylation of anilines and other nucleophiles using allylic alcohols has been developed using a simple mixture of choline chloride and lactic acid as the DES, providing excellent results at room temperature. rsc.orgresearchgate.net
Photocatalysis represents a cutting-edge methodology for amine synthesis. A photocatalytic protocol for the α-C-H alkylation of unprotected primary amines has been reported, allowing for the direct synthesis of α-tertiary primary amines. vapourtec.com This method is scalable and can be performed in continuous flow. Furthermore, a multicomponent reductive photocatalytic technology has been developed that combines readily available dialkylamines, carbonyls, and alkenes to construct architecturally complex and functionally diverse tertiary alkylamines in a single step. cam.ac.uk
These innovative and sustainable approaches offer exciting possibilities for the efficient and environmentally responsible synthesis of this compound and other complex amines, aligning with the principles of green chemistry. synthiaonline.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ruthenium |
| Formaldehyde |
| Benzylamine |
| Aniline |
| Octylamine |
| Cyclohexylamine |
| Formamide |
| 2-Pentylnonylamine |
| Pentanol |
| Methanol |
| Piperidine |
| 1-Butanol |
| Ethanol |
| N-Benzylaniline |
| N-Butylpiperidine |
| N-Methylaniline |
| N-Ethylbenzylamine |
| 2-Nonanone |
| Pentylamine |
| N-Pentyl-2-nonanamine |
| Choline chloride |
Mechanistic Elucidation and Reaction Pathway Analysis of N,n Dimethyl 2 Pentylnonylamine Formation
Investigations into Imine and Iminium Intermediate Formation in Tertiary Amine Synthesis
The formation of N,N-Dimethyl-2-pentylnonylamine can be envisioned through the reaction of a carbonyl compound, specifically 2-pentylnonanal (B14399069), with dimethylamine (B145610). This transformation proceeds via the initial formation of an iminium ion, a critical intermediate in what is known as reductive amination.
The generally accepted mechanism for imine formation commences with the nucleophilic attack of the secondary amine (dimethylamine) on the carbonyl carbon of the aldehyde (2-pentylnonanal). libretexts.orgmasterorganicchemistry.com This is followed by a proton transfer to yield a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of a resonance-stabilized iminium cation. nih.gov The reversibility of imine formation is a crucial aspect; the removal of water is often necessary to drive the reaction toward the iminium intermediate. nih.gov
In the context of synthesizing this compound, the reaction between 2-pentylnonanal and dimethylamine would form the N,N-dimethyl-2-pentylnonan-1-iminium ion. This iminium ion is a highly reactive electrophile due to the positive charge on the nitrogen atom, making it susceptible to nucleophilic attack by a reducing agent to furnish the final tertiary amine. nih.gov The stability and reactivity of this iminium intermediate are significantly influenced by the steric bulk of the 2-pentylnonyl group, which can affect the initial nucleophilic attack and the subsequent reduction step.
Table 1: Key Intermediates in the Reductive Amination for this compound Synthesis
| Intermediate Name | Structure | Role in Reaction Pathway |
| 2-Pentylnonanal | CH₃(CH₂)₃CH(CH₂CH₃)CHO | Carbonyl precursor |
| Dimethylamine | (CH₃)₂NH | Amine source |
| Carbinolamine | CH₃(CH₂)₃CH(CH₂CH₃)CH(OH)N(CH₃)₂ | Tetrahedral intermediate |
| N,N-Dimethyl-2-pentylnonan-1-iminium ion | [CH₃(CH₂)₃CH(CH₂CH₃)CH=N⁺(CH₃)₂] | Electrophilic intermediate for reduction |
Detailed Catalytic Cycle Analysis for Transition Metal-Mediated Aminations
Transition metal catalysts offer powerful alternatives for the synthesis of tertiary amines, often proceeding under milder conditions and with higher selectivity. chemrxiv.org A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which enables the N-alkylation of amines with alcohols. nih.govresearchgate.netnih.gov In the case of this compound, this would involve the reaction of dimethylamine with 2-pentylnonan-1-ol (B1596054).
The catalytic cycle, typically involving ruthenium, iridium, or other transition metals, commences with the dehydrogenation of the alcohol (2-pentylnonan-1-ol) by the metal complex to form the corresponding aldehyde (2-pentylnonanal) and a metal-hydride species. libretexts.org The aldehyde then reacts in situ with the amine (dimethylamine) to form the aforementioned iminium ion. The final step involves the transfer of the "borrowed" hydrogen from the metal-hydride complex to the iminium ion, which reduces it to the tertiary amine product, this compound, and regenerates the active catalyst. libretexts.org
The efficiency of this catalytic cycle is dependent on several factors, including the nature of the metal center, the ligands, and the reaction conditions. For sterically hindered substrates like 2-pentylnonan-1-ol, the initial dehydrogenation step can be rate-limiting. The choice of catalyst is therefore critical to overcome the steric barriers and facilitate the reaction.
Radical Generation and Propagation in Carbonyl Alkylative Amination Pathways
More recently, radical-mediated approaches have emerged for the synthesis of complex tertiary amines. Carbonyl alkylative amination (CAA) represents a powerful strategy where an alkyl radical adds to an in situ generated iminium ion. While not the most conventional route for this compound, understanding this pathway provides a broader mechanistic perspective.
This process typically involves the generation of an alkyl radical from an alkyl halide, which then adds to an iminium ion formed from an aldehyde and a secondary amine. The resulting aminium radical cation is then reduced to the final tertiary amine. This method is particularly useful for creating highly substituted and sterically congested amine centers.
Dehydrogenation and Subsequent Nucleophilic Attack Mechanisms in Alkyl Chain Elongation
The "borrowing hydrogen" mechanism, as detailed in section 3.2, is a prime example of a dehydrogenation-nucleophilic attack sequence. The initial dehydrogenation of the alcohol to an aldehyde is the key activating step. masterorganicchemistry.com This in situ generation of a reactive electrophile (the aldehyde) allows for the subsequent nucleophilic attack by the amine.
For the synthesis of this compound from 2-pentylnonan-1-ol and dimethylamine, the catalytic dehydrogenation of the long-chain alcohol is crucial. nih.gov The resulting 2-pentylnonanal is then attacked by the nucleophilic dimethylamine. This is followed by the formation of the iminium ion, which is then reduced by the metal hydride. This tandem process of dehydrogenation, condensation, and hydrogenation avoids the direct use of potentially sensitive aldehydes. nih.gov
Influence of Steric Hindrance on Reaction Rates and Selectivity in this compound Synthesis
The synthesis of this compound is significantly impacted by steric hindrance due to the bulky 2-pentylnonyl group. This steric congestion affects several key steps in the reaction pathways.
In reductive amination, the formation of the iminium intermediate from 2-pentylnonanal and dimethylamine can be slow due to the steric hindrance around the carbonyl group, which impedes the nucleophilic attack of the amine. libretexts.org Aldehydes are generally more reactive than ketones in such reactions, but the α-branched nature of 2-pentylnonanal still presents a considerable steric barrier. libretexts.orgjackwestin.com
Similarly, in transition metal-catalyzed N-alkylation with 2-pentylnonan-1-ol, the steric bulk can hinder the initial coordination of the alcohol to the metal center, which is a prerequisite for dehydrogenation. wikipedia.org This can lead to slower reaction rates and may require more forcing conditions or highly active catalysts.
The steric hindrance also plays a role in the selectivity of the reaction. While over-alkylation is a common issue in amine synthesis, the bulky nature of the 2-pentylnonyl group can help to prevent further reaction of the tertiary amine product. masterorganicchemistry.com However, extreme steric congestion can also lead to side reactions such as elimination. nih.govgoogle.com
Table 2: Influence of Steric Factors on Reaction Steps
| Reaction Step | Influence of 2-Pentylnonyl Group | Potential Consequences |
| Nucleophilic attack on carbonyl | Hinders approach of dimethylamine | Slower rate of iminium ion formation |
| Alcohol coordination to catalyst | Impedes binding to the metal center | Slower dehydrogenation rate |
| Reduction of iminium ion | Can be sterically hindered | May require specific reducing agents |
| Potential for over-alkylation | Steric bulk disfavors further reaction | Increased selectivity for the tertiary amine |
Spectroscopic Data for this compound Remains Elusive
A thorough investigation into the scientific literature and chemical databases for experimental and detailed predicted spectroscopic data of the compound this compound (CAS No. 99916-30-0) has yielded insufficient information to construct a detailed analytical report. While the existence of the compound is noted in chemical supplier databases, in-depth spectroscopic characterization as required for a comprehensive analysis is not publicly available.
The specified outline for the article requires a detailed examination of advanced spectroscopic data, including high-resolution nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy (IR and Raman). This includes the elucidation of molecular connectivity, stereochemistry, fragmentation pathways, and vibrational modes.
Searches for ¹H and ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC, NOESY), electrospray ionization (ESI) and electron ionization (EI) mass spectrometry, tandem mass spectrometry (MS/MS), and infrared (IR) and Raman spectroscopy data specific to this compound did not provide the necessary detailed research findings. General spectroscopic characteristics of related N,N-dimethylalkylamines can be inferred, but a scientifically accurate and authoritative article on the target compound, as per the requested outline, cannot be generated without specific data.
Consequently, the creation of an article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound is not feasible at this time due to the absence of the required foundational scientific data.
Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 2 Pentylnonylamine
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable)
The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial coordinates of atoms within a crystal, the covalent bonds between them, and the non-covalent intermolecular interactions that dictate the crystal packing. wikipedia.org
For N,N-Dimethyl-2-pentylnonylamine, a long-chain aliphatic amine, obtaining a single crystal suitable for X-ray diffraction analysis would be the first and often most challenging step. The flexibility of the pentyl and nonyl chains can hinder the formation of a well-ordered crystal lattice.
To date, a comprehensive search of publicly available scientific literature and crystallographic databases has not yielded any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental data on its solid-state conformation or intermolecular interactions are available.
Were such data available, analysis of the crystal structure would reveal key features such as:
Conformation of the Aliphatic Chains: The torsion angles along the carbon-carbon backbones of the pentyl and nonyl groups would define their conformation (e.g., an extended all-trans conformation or a more folded gauche conformation).
Intermolecular Interactions: While lacking strong hydrogen bond donors, the nitrogen atom's lone pair of electrons could participate in weak hydrogen bonds with any co-crystallized solvent or impurities. The primary intermolecular forces would likely be van der Waals interactions between the long hydrocarbon chains.
The table below is a template illustrating the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if chiral)
This compound possesses a chiral center at the second carbon atom of the nonylamine chain, where the pentyl group, a hexyl group, a dimethylaminomethyl group, and a hydrogen atom are attached. The presence of this stereocenter means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a principal method in this category, measuring the difference in absorption of left and right circularly polarized light by a chiral sample. acs.org
A search of the scientific literature indicates that no specific circular dichroism studies have been published for this compound.
If a sample of this compound were analyzed using CD spectroscopy, the following information could be obtained:
Confirmation of Chirality: An achiral sample or a racemic mixture (a 50:50 mixture of both enantiomers) would not produce a CD signal. The presence of a CD spectrum would confirm the sample is enantiomerically enriched or pure.
Enantiomeric Purity Assessment: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the measured CD signal to that of a known pure enantiomer, the enantiomeric purity of the sample can be quantified. nih.gov This is crucial in fields where the biological activity of enantiomers may differ significantly.
The sign of the Cotton effect (positive or negative peaks) in the CD spectrum at specific wavelengths is characteristic of a particular enantiomer's absolute configuration. However, without a reference standard or complex quantum chemical calculations, assigning the absolute configuration (R or S) from the CD spectrum alone is not straightforward for a molecule like this.
The following table is a template for presenting chiroptical data that would be generated for an enantiomerically pure sample of this compound.
Table 2: Hypothetical Circular Dichroism Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
|---|---|
| Data not available | Data not available |
| Data not available | Data not available |
Theoretical and Computational Studies on N,n Dimethyl 2 Pentylnonylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic distribution and energy of molecules. nih.gov These ab initio ("from first principles") and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties. wikipedia.org
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of the size of N,N-Dimethyl-2-pentylnonylamine. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density.
Table 1: Predicted Geometrical Parameters for a Fragment of this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C (methyl) | N | - | - | 1.47 |
| N | C (backbone) | - | - | 1.48 | |
| C (backbone) | C (pentyl) | - | - | 1.54 | |
| C (backbone) | H | - | - | 1.10 | |
| **Bond Angle (°) ** | C (methyl) | N | C (methyl) | - | 110.5 |
| C (methyl) | N | C (backbone) | - | 111.2 | |
| N | C (backbone) | C (pentyl) | - | 112.0 |
| Dihedral Angle (°) | C (methyl) | N | C (backbone) | C (pentyl) | 65.0 (gauche) |
Note: The data in this table is hypothetical and representative of typical values for similar amine structures.
Energy Profiles: DFT is also used to map the energy profile of conformational changes, such as the rotation around single bonds. For this compound, calculating the energy as a function of the dihedral angle around the C-N bond or various C-C bonds in the alkyl chains would reveal the energy barriers between different rotational isomers (rotamers). This information is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.
While DFT is a powerful tool, ab initio methods offer a pathway to higher accuracy by systematically improving upon the fundamental Hartree-Fock (HF) approximation. wikipedia.org The Hartree-Fock method itself is a foundational ab initio technique but neglects the instantaneous correlation of electron movements. wikipedia.org
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to incorporate electron correlation effects more accurately. These methods are computationally more demanding than DFT and their cost scales rapidly with the size of the molecule and the basis set. researchgate.net For a molecule like this compound, such high-level calculations might be practically applied to simplified analogues or fragments of the molecule to benchmark the accuracy of more cost-effective DFT methods.
The choice of basis set (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) is also critical. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results but at a higher computational cost. A systematic study using different levels of theory and basis sets can be used to ensure the convergence of the calculated properties.
Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by Various Methods
| Conformer | HF/6-31G(d) | B3LYP/6-31G(d) | MP2/cc-pVDZ |
|---|---|---|---|
| Anti (Extended Chains) | 0.00 | 0.00 | 0.00 |
| Gauche 1 (Bent) | +2.5 | +1.8 | +1.5 |
| Gauche 2 (Folded) | +3.1 | +2.4 | +2.1 |
Note: Energies are in kcal/mol relative to the most stable conformer. The data is illustrative.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
Due to its numerous rotatable bonds, this compound can adopt a vast number of conformations. While quantum chemical methods can identify local energy minima, Molecular Dynamics (MD) simulations are better suited to explore this complex conformational space over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.com
MD simulations can provide a detailed picture of the molecule's dynamic behavior, including the flexibility of its pentyl and nonyl chains and the characteristic timescales of conformational transitions. scispace.com By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the pathways for interconversion between them.
Furthermore, MD simulations are exceptionally powerful for studying interactions with the surrounding environment. By explicitly including solvent molecules (e.g., water, chloroform, methanol) in the simulation box, it is possible to investigate how the solvent influences the conformational preferences of this compound. rsc.orgresearchgate.net The simulation can reveal the structure of the solvent shell around the amine group and the hydrophobic alkyl chains, providing insights into its solubility and intermolecular interactions. nih.gov
Table 3: Typical Parameters and Outputs for an MD Simulation of this compound in Water
| Parameter | Value/Description |
|---|---|
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |
| Solvent | TIP3P Water |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
| Key Outputs | - Predominant dihedral angle distributions- Radius of gyration over time- Radial distribution functions for water around the nitrogen atom |
Note: The parameters and outputs are representative of a standard MD simulation setup.
Reaction Mechanism Predictions and Transition State Characterization using Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the maximum energy point along the reaction coordinate. arkat-usa.org
For this compound, a tertiary amine, potential reactions for study could include its role as a base in proton abstraction or its oxidation. acs.org DFT calculations can be used to model the geometries of the reactants, products, and the transition state. The energy difference between the reactants and the transition state yields the activation energy barrier, which is a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Table 4: Hypothetical Energy Profile for the Protonation of this compound by H₃O⁺
| Species | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (Amine + H₃O⁺) | B3LYP/def2-TZVP | 0.0 |
| Transition State | B3LYP/def2-TZVP | +2.1 |
| Products (Protonated Amine + H₂O) | B3LYP/def2-TZVP | -15.8 |
Note: This data is illustrative of a typical proton transfer reaction involving an amine.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors for each nucleus. rsc.org These values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental results can help assign peaks and confirm the molecule's connectivity and dominant conformation in solution. researchgate.netacs.org
Table 5: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Calculated (DFT/GIAO) | Experimental |
|---|---|---|
| N-CH₃ | 44.5 | 45.2 |
| C2 (CH) | 65.8 | 66.5 |
| C1 (CH₂) of Pentyl | 35.1 | 35.9 |
| C1 (CH₂) of Nonyl | 34.8 | 35.6 |
Note: The data is hypothetical, demonstrating the typical accuracy of DFT-based NMR predictions.
Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can also be calculated using DFT. These calculations provide a theoretical IR spectrum. While calculated frequencies often show a systematic deviation from experimental values, they can be scaled by an empirical factor to improve agreement. The predicted spectrum is invaluable for assigning vibrational modes to specific functional groups and motions within the molecule, such as C-H stretches, CH₂ bending, and C-N stretching modes. nih.gov
Academic and Industrial Applications of N,n Dimethyl 2 Pentylnonylamine and Sterically Hindered Tertiary Amines
Role as Non-Nucleophilic Organic Bases in Chemical Synthesis
Sterically hindered amines, such as N,N-Dimethyl-2-pentylnonylamine, are primarily valued as non-nucleophilic bases in organic synthesis. wikipedia.org Unlike conventional amine bases that can also act as nucleophiles, these bulky amines are poor nucleophiles due to steric hindrance, which prevents them from readily participating in substitution or addition reactions. wikipedia.orgmasterorganicchemistry.com This characteristic is crucial in reactions where only proton abstraction is desired without unwanted side reactions.
The effectiveness of a non-nucleophilic base is often related to its steric bulk and the pKa of its conjugate acid. While simple tertiary amines like triethylamine (B128534) are common, more hindered bases are required for specific applications. For instance, Hünig's base (N,N-Diisopropylethylamine) is a well-known non-nucleophilic base used in elimination reactions. wikipedia.orglibretexts.org The principle behind their function is that the bulky substituents surrounding the nitrogen atom allow for the approach of a small proton but inhibit the formation of a transition state required for nucleophilic attack on a larger electrophilic center. wikipedia.org
The following table provides examples of common non-nucleophilic bases and the pKa of their conjugate acids, illustrating the range of basicities available for synthetic chemists.
| Base Name | pKa of Conjugate Acid | Key Features |
| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | Moderately strong, non-nucleophilic. wikipedia.org |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Strong base, often used in E2 eliminations. wikipedia.org |
| 2,6-Di-tert-butylpyridine | 3.58 | Weak, but highly hindered non-nucleophilic base. wikipedia.org |
| Lithium diisopropylamide (LDA) | ~36 | Very strong, non-nucleophilic anionic base. wikipedia.org |
Application in Ligand Design for Homogeneous and Heterogeneous Catalysis
The steric and electronic properties of tertiary amines, including hindered structures, make them valuable ligands in catalysis. libretexts.org The design of ligands is a critical aspect of developing efficient and selective catalysts for a wide array of chemical transformations.
Tertiary Amine Ligands in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for forming carbon-carbon bonds, typically employing a palladium catalyst. libretexts.orgresearchgate.net The ligands coordinated to the palladium center play a crucial role in the catalytic cycle, influencing the reaction's efficiency and scope. libretexts.org While phosphine (B1218219) ligands are common, nitrogen-based ligands, including tertiary amines and N-heterocyclic carbenes, have been successfully employed. libretexts.orgresearchgate.net
The role of the amine in some reported "metal-free" Suzuki-Miyaura-type couplings has been a subject of investigation. One study initially suggested that certain di(o-tolyl)amine organocatalysts could facilitate the reaction. chemrxiv.org However, subsequent research demonstrated that the observed catalytic activity was due to trace amounts of palladium complexes with tricyclohexylphosphine (B42057) that were carried over during the amine's purification. chemrxiv.orgchemrxiv.org This highlights the profound impact that even minute quantities of metal catalysts and their ligands can have on these reactions.
Advanced catalyst systems, often developed by researchers like Buchwald, have enabled challenging heteroaryl-heteroaryl Suzuki-Miyaura cross-couplings. nih.gov These systems often rely on sophisticated ligands to achieve high reactivity and selectivity. nih.gov
Investigation as a Component in Switchable Polarity Solvent (SPS) Systems
Switchable polarity solvents (SPS) are innovative solvent systems that can reversibly change their physical properties, such as polarity, in response to a trigger. Carbon dioxide is a common trigger for these systems. The fundamental principle involves the reaction of CO2 with a base, often a sterically hindered amine, in an aqueous solution to form an ionic salt, thereby increasing the solvent's polarity. rsc.org
The ability to switch the polarity allows for simplified product separation and catalyst recycling. For a system containing two different CO2-switchable amines to function effectively, the basicities (pKaH values) of the two bases should not differ by more than three units, and their concentrations must fall within specific ranges. rsc.org This allows for the simultaneous protonation and deprotonation of both amines, enabling the desired switch in solvent properties. rsc.org
Evaluation in Advanced Gas Separation and Carbon Capture Technologies (e.g., CO2 scrubbing)
The reaction of amines with carbon dioxide is a cornerstone of industrial CO2 capture technologies, such as those used in post-combustion scrubbing from flue gas. researchgate.netosti.gov Sterically hindered amines have emerged as promising candidates for this application due to their unique reaction chemistry with CO2. researchgate.netepa.gov
Unlike primary and secondary amines that primarily form stable carbamates, sterically hindered amines tend to form less stable carbamates. collectionscanada.gc.ca This instability leads to the hydrolysis of the carbamate (B1207046), resulting in the formation of bicarbonate. collectionscanada.gc.ca This reaction pathway is advantageous because it has a 1:1 stoichiometry between the amine and CO2, leading to a higher theoretical CO2 loading capacity compared to the 2:1 stoichiometry of stable carbamate formation. collectionscanada.gc.caosti.gov
Research has shown that sterically hindered amines can offer significant advantages, including:
Higher CO2 absorption capacity : Due to the bicarbonate formation pathway. epa.govacs.org
Faster absorption rates at high CO2 loadings : Contributing to more efficient scrubbing processes. epa.gov
The table below summarizes the CO2 loading capacities of some amines, highlighting the enhanced capacity of sterically hindered amines.
| Amine | CO2 Loading (mol CO2 / mol amine) | Notes |
| Monoethanolamine (MEA) | ~0.5 | Conventional, non-hindered primary amine. |
| 2-Amino-2-methyl-1-propanol (AMP) | ~1.0 | A well-studied sterically hindered primary amine. acs.org |
| Sterically Hindered Amines (general) | 0.94 - 1.0 | Achieved in studies with pure CO2 streams. acs.org |
Precursor Chemistry for Specialty Amine Derivatives and Quaternary Ammonium (B1175870) Salts
Tertiary amines, including this compound, can serve as precursors for the synthesis of various specialty chemicals. One important class of derivatives is quaternary ammonium salts (QAS), also known as quats. nih.govmdpi.com
QAS are formed by the alkylation of tertiary amines. These compounds feature a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This structure gives them a permanent positive charge, making them effective cationic surfactants. semanticscholar.org Quaternary ammonium salts have a vast range of applications, including as:
Antimicrobials and disinfectants nih.govmdpi.com
Preservatives in various products nih.gov
Antistatic agents and fabric softeners nih.gov
Phase-transfer catalysts
The synthesis of N-alkyl quaternary ammonium salts is often achieved by heating a tertiary amine with an alkylating agent, such as an alkyl iodide, in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. nih.gov The specific properties and applications of the resulting QAS depend on the nature of the alkyl groups attached to the nitrogen atom. For instance, the synthesis of cleavable quaternary ammonium compounds has been explored to create more environmentally friendly surfactants. semanticscholar.org
Furthermore, tertiary amines can be precursors in the synthesis of other amine derivatives. For example, the Buchwald-Hartwig amination protocol, which uses a palladium catalyst, is a versatile method for forming carbon-nitrogen bonds and can be used to synthesize complex N-arylpyrimidin-2-amine derivatives from simpler amines. nih.govresearchgate.net
Fundamental Research into the Effects of Steric Hindrance on Amine Reactivity and Selectivity
The study of sterically hindered amines provides fundamental insights into how molecular structure influences chemical reactivity. The degree of steric hindrance around the nitrogen atom directly impacts the amine's basicity, nucleophilicity, and its ability to participate in various reactions. nih.govresearchgate.net
Key research findings include:
Basicity vs. Nucleophilicity : While alkyl groups generally increase the basicity of amines through an inductive effect, excessive steric hindrance can make the lone pair on the nitrogen less accessible to electrophiles other than a proton, thus reducing its nucleophilicity. masterorganicchemistry.comlibretexts.org
Reaction Kinetics : The steric environment around the nitrogen atom affects the rate of reaction. For instance, in CO2 absorption, increased steric hindrance can decrease the rate of the initial zwitterion formation but promotes the more favorable bicarbonate pathway. researchgate.net
Reaction Selectivity : In reactions with multiple possible outcomes, the steric bulk of an amine can direct the reaction toward a specific product. For example, in the reaction of amines with acetylanthranil, steric hindrance influences the selectivity of the reaction pathway. acs.org
Computational methods, such as density functional theory (DFT), are increasingly used to quantify and predict the effects of steric hindrance. nih.gov Parameters like the "percent buried volume" (%VBur) help to correlate the geometry of highly hindered amines with their thermodynamic and kinetic properties, aiding in the predictive design of catalysts and reagents. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the identity of N,N-Dimethyl-2-pentylnonylamine in experimental settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve structural features (e.g., dimethylamino and pentylnonyl groups) and mass spectrometry (MS) for molecular weight confirmation. Cross-validate with the CAS registry number (99916-30-0) and thermophysical data from critical reviews (e.g., heat capacity studies) . For traceability, compare with pharmacopeial standards for structurally similar amines (e.g., N,N-dimethyldecylamine) regarding purity thresholds (≥98%) .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : Adapt reductive amination or alkylation protocols used for tertiary amines. For example, react 2-pentylnonyl bromide with dimethylamine under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation or column chromatography. Ensure residual solvents are below ICH limits (e.g., ≤0.5% via GC analysis) .
Q. What techniques are suitable for assessing the purity of this compound in academic labs?
- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV/Vis detection. Calibrate against certified reference materials (CRMs) and validate method precision (RSD ≤2%). For non-volatile impurities, use Karl Fischer titration for water content determination .
Advanced Research Questions
Q. How can researchers experimentally determine the thermophysical properties (e.g., heat capacity) of this compound?
- Methodological Answer : Utilize adiabatic calorimetry or differential scanning calorimetry (DSC) in a temperature-controlled environment. Reference the critical review by Zábranský et al. (2001) for methodology, ensuring calibration with standard substances (e.g., n-heptane). Report uncertainties (e.g., ±0.5% for heat capacity) and compare with group-contribution models for validation .
Q. How should discrepancies in thermochemical data (e.g., enthalpy of formation) between databases be resolved?
- Methodological Answer : Cross-reference data from NIST Chemistry WebBook, peer-reviewed journals, and critical reviews. Perform experimental validation using combustion calorimetry if discrepancies exceed 5%. For computational validation, apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to estimate gas-phase enthalpies .
Q. What experimental strategies are recommended for studying the stability and degradation pathways of this compound under storage conditions?
- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40°C, 75% RH) and analyze degradation products via LC-MS/MS. Use forced degradation (e.g., exposure to UV light, acidic/alkaline conditions) to identify major impurities. Store samples in amber glass vials at 0–6°C to minimize oxidative degradation, as recommended for similar amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
